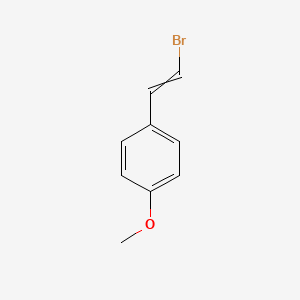

(E)-1-(2-Bromovinyl)-4-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethenyl)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSBHZNBVJAJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms Involving E 1 2 Bromovinyl 4 Methoxybenzene

Mechanistic Pathways in Metal-Catalyzed Cross-Couplings

Metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The vinyl bromide (E)-1-(2-Bromovinyl)-4-methoxybenzene serves as a key substrate in many of these transformations, and understanding its reaction mechanisms is crucial for optimizing reaction conditions and expanding their scope.

Nickel-Catalyzed Reactions

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium in cross-coupling reactions. The unique electronic properties of nickel allow for distinct mechanistic pathways, including those involving organozinc intermediates and radical chain processes.

The Negishi coupling, which pairs organic halides with organozinc reagents, is a powerful tool for C-C bond formation. When this compound is the substrate, the reaction is catalyzed by a nickel complex, typically formed in situ. The generally accepted mechanism for Negishi couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle is believed to commence with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with this compound to form a Ni(II)-vinyl intermediate. The subsequent step, transmetalation, involves the transfer of the organic group from the organozinc reagent to the nickel center, displacing the bromide. This step forms a diorganonickel(II) complex. The final step is reductive elimination, where the two organic groups on the nickel center couple, forming the desired cross-coupled product and regenerating the Ni(0) catalyst, which can then re-enter the catalytic cycle. While this is the generally accepted pathway, the exact nature of the intermediates and the rate-determining step can be influenced by various factors, including the ligands on the nickel catalyst and the specific organozinc reagent used.

In contrast to the traditional polar mechanism of the Negishi coupling, nickel-catalyzed reductive cross-couplings of this compound can also proceed through a radical chain mechanism. This pathway is particularly relevant when a stoichiometric reductant, such as zinc or manganese metal, is used in the absence of a traditional organometallic nucleophile.

One proposed radical mechanism begins with the reduction of a Ni(II) species to a Ni(I) intermediate by the metallic reductant. This Ni(I) species can then undergo a single-electron transfer (SET) to this compound. This SET process generates a vinyl radical and a Ni(II) species. The vinyl radical can then be trapped by a suitable coupling partner, which could be another radical or an organometallic species.

Alternatively, a Ni(0) complex can be formed, which then reacts with the vinyl bromide in an oxidative addition to form a Ni(II) intermediate. This intermediate can then be involved in a radical process. The complexity of these systems means that multiple mechanistic pathways may be operating simultaneously, and the dominant pathway is highly dependent on the reaction conditions.

The choice of ligands and reductants plays a pivotal role in directing the mechanism and efficiency of nickel-catalyzed cross-coupling reactions of this compound. Ligands coordinate to the nickel center, modulating its electronic properties and steric environment. This, in turn, influences the rates of oxidative addition, transmetalation, and reductive elimination. For instance, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition, while bulky ligands can promote reductive elimination.

In reductive cross-couplings, the reductant is not just a simple electron source. The nature of the reductant (e.g., Zn, Mn, or an organic reductant) can influence the oxidation state of the active nickel catalyst and the potential for radical formation. The surface of metallic reductants can also play a role in the catalytic cycle, potentially acting as a site for catalyst regeneration. Additives, such as salts, can also have a significant impact, for example, by aiding in the dissolution of the reductant or by influencing the aggregation state of the catalytic species.

Table 1: Influence of Ligands and Reductants on Nickel-Catalyzed Reactions

| Component | Role in Catalytic Cycle | Impact on Reaction with this compound |

| Ligands | Modulate electronic and steric properties of the Ni center. | Can influence the rate and selectivity of oxidative addition and reductive elimination. Bulky ligands can favor the formation of the desired cross-coupled product over side reactions. |

| Reductants | Regenerate the active Ni(0) or Ni(I) catalyst. | The choice of reductant (e.g., Zn, Mn) can determine the dominant mechanistic pathway (polar vs. radical) and affect the overall reaction efficiency. |

Palladium-Catalyzed Reactions: Aminocarbonylation Mechanisms

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from organic halides, carbon monoxide, and amines. When this compound is used as the substrate, this reaction provides a direct route to α,β-unsaturated amides.

The catalytic cycle for the aminocarbonylation of this compound typically begins with the oxidative addition of the vinyl bromide to a Pd(0) complex, forming a Pd(II)-vinyl intermediate. This is followed by the coordination and insertion of carbon monoxide into the Pd-vinyl bond to form a Pd(II)-acyl complex. The final step is the nucleophilic attack of the amine on the acyl carbon, leading to the formation of the amide product and the regeneration of the Pd(0) catalyst through reductive elimination. The base present in the reaction mixture is crucial for neutralizing the HBr generated during the reaction. The choice of ligands, typically phosphines, is critical for stabilizing the palladium intermediates and promoting the desired catalytic steps.

Electrochemical Mechanisms in Catalytic Transformations

Electrochemical methods offer a "green" alternative to traditional chemical reductants and oxidants in catalytic transformations. In the context of reactions involving this compound, electrochemistry can be used to drive the catalytic cycle of metal-catalyzed cross-couplings.

In an electrocatalytic cross-coupling reaction, the active low-valent metal catalyst (e.g., Ni(0)) is generated at the cathode through the electrochemical reduction of a higher-valent metal precursor. This electrogenerated catalyst then reacts with this compound via oxidative addition. The resulting organometallic intermediate can then react with a nucleophile. The final reductive elimination step yields the cross-coupled product and regenerates the higher-valent metal precursor, which can then be reduced again at the cathode to complete the catalytic cycle. This electrochemical approach allows for precise control over the reducing power of the system by tuning the applied potential, which can lead to improved selectivity and efficiency. It also avoids the use of stoichiometric metallic reductants, which simplifies product purification and reduces waste. The mechanism can involve either polar or radical pathways, depending on the applied potential and the specific reaction conditions.

Stereochemical Evolution and Control during Reaction Processes

The formation of the vinyl bromide moiety with a defined stereochemistry is a key challenge in the synthesis of this compound. Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are commonly employed for the construction of carbon-carbon double bonds. The stereochemical outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions.

The Wittig reaction , which involves the reaction of a phosphorus ylide with an aldehyde or ketone, can be tuned to favor either the (E) or (Z) isomer. The stereoselectivity is influenced by the stability of the ylide. Stabilized ylides generally lead to the (E)-alkene, whereas non-stabilized ylides tend to produce the (Z)-alkene. In the context of synthesizing this compound, a stabilized bromomethyl-substituted phosphonium (B103445) ylide would be expected to react with 4-methoxybenzaldehyde (B44291) to yield the desired (E)-isomer.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. A significant advantage of the HWE reaction is its strong tendency to produce (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.orgnrochemistry.com This selectivity arises from the thermodynamic control of the reaction pathway, where the transition state leading to the (E)-isomer is sterically more favorable and thus lower in energy. nrochemistry.com The reaction involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an intermediate oxaphosphetane, which then eliminates to give the alkene. The equilibration of the intermediates favors the formation of the more stable (E)-product. wikipedia.org

Factors that can influence the stereoselectivity of the HWE reaction include the steric bulk of the aldehyde and the cation of the base used. For instance, studies on related systems have shown that increasing the steric hindrance on the aldehyde generally leads to higher (E)-selectivity. wikipedia.org Furthermore, the choice of the metal cation in the base (e.g., Li+, Na+, K+) can also impact the E/Z ratio of the product. wikipedia.org

A convenient method for the synthesis of β-bromostyrenes with controlled stereochemistry involves the stereoselective reduction of the corresponding β,β-dibromostyrenes. nih.gov This approach allows for the preparation of either the (E) or (Z) isomer depending on the reducing agent and reaction conditions.

Another relevant method for controlling stereochemistry in vinyl halides is the Baylis-Hillman reaction. For example, a stereoselective three-component reaction using MgBr2 as a promoter has been developed for the synthesis of (Z)-β-bromo Baylis-Hillman ketones. organic-chemistry.org This highlights the importance of the Lewis acid in directing the stereochemical outcome of the reaction.

To illustrate the effect of reaction conditions on stereoselectivity, a hypothetical data table for a Horner-Wadsworth-Emmons reaction to synthesize a substituted (E)-β-bromostyrene is presented below. This table is based on general principles and findings from related reactions.

Table 1: Hypothetical Influence of Reaction Parameters on the Stereoselectivity of a Horner-Wadsworth-Emmons Reaction for the Synthesis of an (E)-β-Bromostyrene Derivative

| Entry | Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | E/Z Ratio |

| 1 | 4-Methoxybenzaldehyde | Diethyl (bromomethyl)phosphonate | NaH | THF | 25 | >95:5 |

| 2 | 4-Methoxybenzaldehyde | Diethyl (bromomethyl)phosphonate | n-BuLi | THF | -78 to 25 | 90:10 |

| 3 | 4-Methoxybenzaldehyde | Diethyl (bromomethyl)phosphonate | KHMDS | Toluene | 0 | >98:2 |

| 4 | 2,4-Dimethoxybenzaldehyde | Diethyl (bromomethyl)phosphonate | NaH | THF | 25 | >95:5 |

This table is illustrative and based on general principles of the Horner-Wadsworth-Emmons reaction. Specific experimental results for this compound may vary.

Applications of E 1 2 Bromovinyl 4 Methoxybenzene As a Versatile Building Block

Precursor in Complex Organic Molecule Synthesis

The strategic placement of functional groups in (E)-1-(2-bromovinyl)-4-methoxybenzene makes it an ideal precursor for synthesizing intricate molecular architectures. Organic chemists utilize it as a foundational component to introduce the 4-methoxystyryl group into larger structures through various coupling reactions. Its utility is demonstrated in its role as a key reactant in nickel-catalyzed cross-coupling reactions to form enantioenriched allylic silanes and in palladium-catalyzed reactions for building heterocyclic systems. nih.govnih.gov These transformations underscore its importance as a starting point for molecules that are not readily accessible through other synthetic routes. nih.gov

Utilization in the Synthesis of Biologically Relevant Scaffolds

The 4-methoxystyryl unit is a structural motif found in various biologically active compounds. This compound serves as a critical reagent for incorporating this scaffold into molecules of medicinal and biological interest.

Construction of Benzoxazole (B165842) Systems

Benzoxazoles are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological applications, including antimicrobial, antihistaminic, and antifungal activities. acs.org They are considered important scaffolds in drug discovery. researchgate.netresearchgate.net this compound is a key precursor for synthesizing specific substituted benzoxazoles. In a notable application, it is used in a palladium-catalyzed aminocarbonylation reaction with a 2-aminophenol (B121084) to construct (E)-2-(4-methoxystyryl)benzo[d]oxazole. nih.gov This reaction proceeds by first forming an amide linkage, which then undergoes an acid-mediated cyclization to yield the final benzoxazole heterocycle.

Table 1: Palladium-Catalyzed Synthesis of (E)-2-(4-methoxystyryl)benzo[d]oxazole

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|

This table summarizes the key components in the synthesis of a substituted benzoxazole derivative.

Incorporation into Chiral Allylic Silanes

Chiral allylic silanes are important intermediates in organic synthesis, valued for their ability to undergo stereospecific transformations with high transfer of chirality. nih.gov A highly enantioselective method has been developed for the synthesis of these silanes through a nickel-catalyzed reductive cross-coupling reaction. nih.gov This process couples this compound with a (chloro(phenyl)methyl)trimethylsilane in the presence of a chiral bis(oxazoline) ligand. nih.gov The reaction proceeds under mild conditions and tolerates a variety of functional groups, providing access to valuable chiral building blocks for further synthetic applications. nih.gov

Table 2: Nickel-Catalyzed Synthesis of a Chiral Allylic Silane

| Reactant 1 | Reactant 2 | Catalyst System | Key Feature | Reference |

|---|

This table outlines the components and outcome of the nickel-catalyzed synthesis of chiral allylic silanes.

Role in the Synthesis of D-erythro-Ceramide Analogues

While various synthetic routes exist for producing D-erythro-ceramide and its analogues, which are crucial lipids involved in cellular processes, a review of the scientific literature did not yield specific examples of this compound being employed as a direct precursor in these particular syntheses. nih.govnih.gov

Intermediate for Functionalized Organic Derivatives

The reactivity of the vinyl bromide group makes this compound an excellent intermediate for creating a wide array of functionalized organic derivatives. The carbon-bromine bond is susceptible to various organometallic cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which allow for the formation of new carbon-carbon bonds. This capability enables chemists to attach the 4-methoxystyryl unit to other organic fragments, leading to more complex molecules. The syntheses of benzoxazoles and chiral allylic silanes are prime examples of this utility, where the compound acts as a crucial intermediate that is transformed into a more functionalized product. nih.govnih.gov The vinyl group itself can also undergo further chemical modifications, adding to the compound's versatility as a synthetic intermediate.

Contributions to Materials Science through Reactive Nature

Although specific applications in materials science are not extensively documented in the literature, the inherent chemical properties of this compound suggest its potential in this field. The styryl moiety, particularly when substituted with an electron-donating methoxy (B1213986) group, is a known chromophore. This structural feature is common in organic fluorescent dyes and compounds with nonlinear optical properties. The reactive vinyl bromide handle provides a site for polymerization or for grafting the molecule onto polymer backbones or surfaces. This could allow for the development of new functional materials, such as organic scintillators, optical switches, or specialized polymers with tailored electronic and photophysical properties. Its ability to participate in well-established coupling reactions makes it a candidate for incorporation into conjugated polymers used in organic electronics.

Advanced Catalytic Transformations of E 1 2 Bromovinyl 4 Methoxybenzene

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis offers a powerful and often cost-effective alternative to palladium for various cross-coupling reactions. Its unique reactivity enables transformations that are sometimes challenging for other metals.

Cross-Electrophile Allylation with Allylic Acetates

A facile and efficient nickel-catalyzed allylation method has been developed for the cross-electrophile coupling of vinyl bromides, such as (E)-1-(2-bromovinyl)-4-methoxybenzene, with readily available allylic acetates. acs.org This transformation employs zinc as a terminal reductant and demonstrates a modular approach to creating 1,4-dienes. acs.org

Initial studies coupling this compound with allyl acetate (B1210297) found that standard nickel-catalyzed conditions resulted in low yields (<15%). acs.org However, extensive optimization revealed that a combination of a nickel catalyst, a specific ligand, zinc powder, and an additive in N,N-dimethylacetamide (DMA) at ambient temperature provided the desired 1,4-diene product in high yield. acs.org Mechanistic investigations suggest the reaction does not proceed via an in-situ Negishi process, highlighting the essential role of the complete catalytic system. acs.org

The optimized conditions proved effective for coupling this compound with a wide range of substituted allylic acetates, generating various 1,4-dienes in good yields. acs.org The reaction shows good tolerance for substitutions on the allylic acetate partner. acs.org

Table 1: Optimized Conditions for Nickel-Catalyzed Allylation

| Component | Detail | Role |

| Substrate | This compound | Vinyl bromide electrophile |

| Coupling Partner | Allyl acetate | Allyl source electrophile |

| Catalyst | NiCl₂(PPh₃)₂ (10 mol%) | Pre-catalyst |

| Ligand | 4,4′-di-tert-butyl-2,2′-bipyridine (10 mol%) | Stabilizes Ni center |

| Reductant | Zinc (Zn) | Terminal reductant |

| Additive | MgCl₂ | Co-catalyst/activator |

| Solvent | N,N-dimethylacetamide (DMA) | Reaction medium |

| Temperature | 25 °C | Reaction temperature |

| Yield | 85% | Isolated yield of product |

This table is based on data from reference acs.org.

Enantioselective Reductive Alkenylation for Chiral Allylic Silane Synthesis

Chiral allylic silanes are valuable intermediates in organic synthesis, and their creation via asymmetric catalysis is of significant interest. nih.gov Nickel-catalyzed enantioselective reductive cross-coupling reactions have emerged as a highly modular approach to access these compounds. nih.gov This method involves the coupling of a vinyl bromide with a silyl-substituted electrophile to establish a silicon-bearing C(sp³) stereogenic center during the C-C bond formation step. nih.gov

While not explicitly detailing this compound, the developed methodology is shown to be effective for a diverse array of vinyl bromides, including those with various functional groups such as esters, amides, and aryl boronates. nih.gov The reaction proceeds under mild conditions and demonstrates broad functional group tolerance on the alkenyl bromide partner, suggesting its applicability to substrates like this compound. nih.gov This asymmetric reductive alkenylation provides a powerful tool for preparing enantioenriched allylic silanes which can undergo further stereospecific transformations with excellent transfer of chirality. nih.gov

Kumada-Corriu Cross-Couplings

The Kumada-Corriu coupling, first reported in 1972, is a foundational cross-coupling reaction that forms carbon-carbon bonds by reacting a Grignard reagent with an organic halide. nih.govacs.org The reaction is catalyzed by transition metals, typically nickel or palladium complexes. nih.govacs.org It was one of the first catalytic cross-coupling methods developed and remains a vital tool in organic synthesis for creating alkyl, vinyl, and aryl group linkages. nih.gov

The scope of the Kumada-Corriu reaction includes vinyl halides, making this compound a suitable substrate. nih.govacs.org The general mechanism involves the oxidative addition of the vinyl halide to a low-valent metal center (Ni(0) or Pd(0)), followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. acs.org Stereospecific transformations of (E)- and (Z)-bromostyrenes to their aryl-substituted derivatives have been reported using palladium phosphine (B1218219) complexes, highlighting the reaction's utility for vinyl halides while maintaining stereochemical integrity. nih.gov A key advantage of this method is the direct use of Grignard reagents, which are readily prepared. nih.gov

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its efficiency and functional group tolerance in forming C-C and C-heteroatom bonds.

Aminocarbonylation for Heterocyclic Synthesis

Palladium-catalyzed aminocarbonylation is a powerful process for synthesizing amides from organic halides, carbon monoxide, and amines. organic-chemistry.org This reaction can be applied to vinyl halides like this compound to produce α,β-unsaturated amides, which are key precursors for various heterocyclic compounds. The process typically involves the oxidative addition of the vinyl halide to a Pd(0) catalyst, followed by CO insertion and subsequent reaction with an amine nucleophile.

The reaction conditions can be tuned to control selectivity, and various sources of carbon monoxide, including solid sources like Mo(CO)₆, can be used, often facilitated by microwave heating to shorten reaction times. Tandem reactions, where an initial coupling is followed by carbonylation and aminocarbonylation, have been developed to create complex chiral heterocyclic α-ketoamides from related substrates. The versatility of palladium-catalyzed aminocarbonylation makes it a valuable strategy for incorporating amide functionalities and constructing nitrogen-containing heterocycles from vinyl bromide precursors. organic-chemistry.org

Exploration in Suzuki-Miyaura and Sonogashira Couplings

The Suzuki-Miyaura and Sonogashira reactions are among the most widely used palladium-catalyzed cross-coupling methods for C-C bond formation.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or trifluoroborate salt) with an organic halide or triflate. Vinyl halides such as this compound are excellent substrates for this reaction. The catalytic cycle follows the classic steps of oxidative addition, transmetalation with the organoboron species (activated by a base), and reductive elimination. This method is known for its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron byproducts. It has been successfully used to couple brominated azaborines with potassium alkenyltrifluoroborates, demonstrating its applicability to complex and functionalized substrates.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by coupling a vinyl or aryl halide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Vinyl halides are common substrates, allowing for the synthesis of enynes from precursors like this compound. General catalysts have been developed that are effective for a range of challenging substrate combinations.

Asymmetric Catalysis for Enantiomeric Excess Control

The generation of chiral molecules with a high degree of enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceuticals and materials science. organic-chemistry.orgwikipedia.org Asymmetric catalysis, the use of a small amount of a chiral catalyst to produce a large quantity of an enantioenriched product, stands as the most elegant and efficient method to achieve this goal. organic-chemistry.orgwikipedia.org For a prochiral substrate like this compound, asymmetric catalysis offers a pathway to introduce chirality, leading to the preferential formation of one enantiomer over the other. This control over stereochemistry is paramount as different enantiomers of a molecule can exhibit vastly different biological activities. uwindsor.ca

The fundamental principle of asymmetric catalysis lies in the use of a chiral catalyst that creates a diastereomeric transition state when it interacts with the substrate. wikipedia.org This difference in energy between the two diastereomeric transition states leads to a difference in the rate of formation of the two enantiomeric products, resulting in an enantiomeric excess (ee) of one over the other. wikipedia.org In the context of transformations involving this compound, this is typically achieved through the use of transition metal catalysts, most notably palladium, in conjunction with chiral ligands. uwindsor.canih.gov

Palladium-Catalyzed Asymmetric Heck Reaction

The Asymmetric Heck Reaction (AHR) is a powerful tool for the formation of carbon-carbon bonds and can be employed to generate both tertiary and quaternary stereocenters with high enantioselectivity. uwindsor.ca While specific data for the AHR of this compound is not extensively documented, the principles can be illustrated with analogous vinyl bromide substrates. The reaction involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by insertion of an alkene and subsequent β-hydride elimination. uwindsor.ca The enantioselectivity is controlled by the chiral ligand coordinated to the palladium center. uwindsor.ca

A critical factor in achieving high enantiomeric excess is the choice of the chiral ligand. Bidentate phosphine ligands, such as (R)-BINAP, have proven to be highly effective in many AHRs. uwindsor.ca The reaction conditions, including the solvent and the presence of additives like silver salts, can also significantly influence the catalytic pathway and, consequently, the enantioselectivity. uwindsor.ca For instance, conditions that favor a cationic pathway in the catalytic cycle often lead to higher enantiomeric excesses. uwindsor.ca

Below is a representative table of an Asymmetric Heck Reaction with a vinyl bromide substrate, illustrating the impact of the chiral ligand on enantioselectivity.

| Entry | Chiral Ligand | Solvent | Yield (%) | ee (%) |

| 1 | (R)-BINAP | NMP | 85 | 92 |

| 2 | (S)-MeO-BIPHEP | Toluene | 78 | 88 |

| 3 | (R,R)-Diop | THF | 65 | 75 |

| This data is representative of Asymmetric Heck Reactions with vinyl bromide substrates and is for illustrative purposes. |

Enantioselective Cross-Coupling Reactions

Beyond the Heck reaction, other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be rendered enantioselective. While typically used to form biaryl compounds, enantioselective variants can create axially chiral products or, in the case of prochiral substrates, products with a new stereocenter. nih.govnih.gov The success of these reactions hinges on the design of the chiral ligand, which can induce asymmetry in the reductive elimination step of the catalytic cycle.

For a substrate like this compound, an enantioselective Suzuki coupling could potentially be used to couple the vinyl bromide with a suitable boronic acid in the presence of a chiral palladium catalyst to generate a chiral product. The enantiomeric excess would be dependent on the ability of the chiral ligand to differentiate between the two prochiral faces of the vinyl group during the transmetalation or reductive elimination step.

The following table demonstrates the results of an enantioselective Suzuki-Miyaura coupling with a vinyl bromide analog, showcasing the high levels of enantioselectivity that can be achieved with the appropriate catalyst system.

| Entry | Coupling Partner (Boronic Acid) | Chiral Ligand | Base | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | (S)-SPhos | K₃PO₄ | 91 | 96 |

| 2 | Naphthylboronic acid | (R)-Josiphos | Cs₂CO₃ | 87 | 94 |

| 3 | Thiopheneboronic acid | (S)-Xyl-P-Phos | K₂CO₃ | 82 | 90 |

| This data is representative of enantioselective Suzuki-Miyaura reactions with vinyl bromide substrates and is for illustrative purposes. |

Asymmetric α-Alkenylation of Amines

A more recent development in the asymmetric catalysis of vinyl bromides is the palladium-catalyzed enantioselective α-C-H alkenylation of N-arylimidoyl cyanide alkylamines. acs.org This reaction provides a direct route to chiral allylic amines, which are valuable building blocks in organic synthesis. acs.org The reaction demonstrates broad scope with respect to both the amine and the vinyl bromide, suggesting its potential applicability to substrates like this compound. acs.org The enantioselectivity is again controlled by a chiral phosphine ligand.

A representative data table for this transformation is shown below:

| Entry | Amine Substrate | Vinyl Bromide | Chiral Ligand | Yield (%) | ee (%) |

| 1 | N-Aryl-n-propylamine | 2,2-Dimethylvinyl bromide | (R)-DTBM-SEGPHOS | 76 | 97 |

| 2 | N-Aryl-isobutylamine | (E)-Styryl bromide | (S)-BINAP | 72 | 95 |

| 3 | N-Aryl-cyclohexylamine | 1-Cyclohexenyl bromide | (R)-Tol-BINAP | 68 | 96 |

| This data is representative of palladium-catalyzed enantioselective α-alkenylation of alkylamines with vinyl bromides and is for illustrative purposes. |

Stereochemical Investigations of E 1 2 Bromovinyl 4 Methoxybenzene

Impact of the (E)-Configuration on Reactivity and Reaction Selectivity

The (E)-configuration of 1-(2-Bromovinyl)-4-methoxybenzene is a crucial determinant of its reactivity, particularly in stereospecific reactions such as palladium-catalyzed cross-coupling. In these reactions, the geometry of the double bond in the starting material directly dictates the geometry of the resulting product. This stereoretention is a cornerstone of modern organic synthesis, allowing for the creation of complex molecules with precise three-dimensional structures.

A prime example is the Suzuki-Miyaura cross-coupling reaction. When (E)-1-(2-Bromovinyl)-4-methoxybenzene is coupled with an arylboronic acid, the (E)-stereochemistry is preserved in the resulting stilbene (B7821643) derivative. This is because the key steps of the catalytic cycle, oxidative addition and reductive elimination, typically proceed with retention of configuration at the sp²-hybridized carbon centers of the double bond. The use of sterically demanding phosphine (B1218219) ligands on the palladium catalyst is often essential for achieving high yields and preventing side reactions, while ensuring the integrity of the double bond geometry is maintained. nih.gov This predictable reactivity makes (E)-vinyl bromides valuable building blocks for the synthesis of pharmacologically active compounds and materials with specific optical properties.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product | Stereochemical Outcome |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (E)-1-methoxy-4-styrylbenzene | Retention of (E)-configuration |

Comparative Studies with (Z)-Isomers in Diverse Reaction Systems

The chemical behavior of this compound is best understood when compared to its geometric isomer, the (Z)-isomer. The two isomers often exhibit distinct properties and reactivity due to differences in steric strain and thermodynamic stability. Generally, the (E)-isomer, where the bulky substituents (the bromo and aryl groups) are on opposite sides of the double bond, is the more thermodynamically stable of the two.

This difference in stability influences their synthesis and interconversion. For instance, some synthetic methods may yield the (Z)-isomer under kinetic control, while heating or exposure to a catalyst can promote isomerization to the more stable (E)-isomer. acs.org Conversely, specific catalytic systems have been developed to achieve the challenging conversion of the (E)-isomer into the less stable (Z)-isomer. One such method employs a ruthenium metal catalyst and visible light to isomerize (E)-β-bromostyrene derivatives with high stereocontrol, highlighting that the isomers can be interconverted under specific reaction conditions. ucur.org

Table 2: Comparison of (E) and (Z)-Isomer Synthesis and Properties

| Feature | (E)-Isomer | (Z)-Isomer | Citation |

| Relative Stability | More stable (thermodynamic product) | Less stable (kinetic product) | acs.org |

| Synthesis Condition | Often formed under thermodynamic control (e.g., prolonged heating). | Can be formed under kinetic control or via specific photochemical/catalytic methods. | acs.orgucur.org |

| Interconversion | Can be converted to the (Z)-isomer using specific catalysts (e.g., Ru/light). | Can isomerize to the (E)-isomer upon heating or with acid/radical catalysts. | ucur.org |

Strategies for Stereocontrol and Diastereoselective Synthesis

The synthesis of this compound with high stereochemical purity is essential for its use in subsequent reactions. Several strategies have been developed to control the geometry of the double bond during its formation.

One effective method involves the stereoselective reduction of a precursor molecule, such as the corresponding β,β-dibromostyrene derivative. nih.gov Careful selection of the reducing agent and reaction conditions can preferentially yield one isomer over the other. Another classic approach relies on the principles of kinetic versus thermodynamic control. acs.org For example, the addition of HBr to an alkyne can proceed through different mechanisms, leading to either the (E) or (Z) product, depending on the reaction parameters.

Modern synthetic chemistry offers highly reliable methods for diastereoselective synthesis. beilstein-journals.org For instance, hydroboration of a terminal alkyne (like 4-methoxyphenylacetylene) with a bulky borane, followed by bromination, can lead to the formation of the (E)-vinyl bromide with excellent stereoselectivity. Similarly, palladium-catalyzed reactions, such as the Heck reaction, can be fine-tuned to favor the formation of the (E)-isomer. acs.org

Table 3: Selected Strategies for Stereocontrolled Synthesis

| Synthetic Method | Description | Stereochemical Outcome | Citation |

| Reduction of Dibromoalkenes | Stereoselective reduction of a β,β-dibromostyrene precursor. | Can be tuned to favor (E) or (Z) isomer depending on reagents. | nih.gov |

| Thermodynamic Isomerization | Heating the (Z)-isomer, often with a catalyst, to form the more stable (E)-isomer. | Favors the (E)-isomer. | acs.org |

| Hydroboration-Bromination | Anti-Markovnikov hydroboration of a terminal alkyne followed by reaction with bromine. | Typically yields the (E)-vinyl bromide. | nih.gov |

| Wittig Reaction | Reaction of an aldehyde (4-methoxybenzaldehyde) with a suitable phosphorus ylide. | Stereoselectivity depends on the nature of the ylide and reaction conditions (stabilized ylides often give E-alkenes). | N/A |

Dynamic Stereochemistry and Conformational Analysis in Related Systems

Beyond the fixed geometry of the double bond, this compound exhibits dynamic stereochemistry due to rotation around the single bond connecting the vinyl group to the methoxy-substituted phenyl ring. lumenlearning.com The study of the energetics and spatial orientation of the different rotational isomers, or conformers, is known as conformational analysis. youtube.com

Studies on structurally related molecules, such as anethole (B165797) (4-methoxy-trans-β-methylstyrene), provide valuable insights. Research on anethole has shown that it exists as a mixture of two stable ground-state conformers: syn and anti. acs.org These conformers arise from the rotation of the vinyl group relative to the plane of the aromatic ring. In the case of this compound, similar syn and anti conformers are expected, where the vinyl group is either oriented towards or away from the methoxy (B1213986) group.

The planar conformation, where the vinyl group is coplanar with the aromatic ring, is generally favored as it maximizes π-system conjugation, leading to greater electronic stability. acs.org The relative populations of the syn and anti conformers are determined by the balance of steric interactions and subtle electronic effects. Understanding these conformational preferences is important as they can influence the molecule's reactivity and spectroscopic properties. lumenlearning.com

Table 4: Conformational Analysis of this compound System

| Conformer | Description of Orientation | Relative Energy (Predicted) | Key Factor |

| Planar Syn | Vinyl group is coplanar with the phenyl ring and oriented towards the methoxy group. | Potentially higher due to steric hindrance between the vinyl H and the methoxy group. | Steric Hindrance |

| Planar Anti | Vinyl group is coplanar with the phenyl ring and oriented away from the methoxy group. | Likely the lower energy, more stable conformer. | Maximized Conjugation, Minimized Steric Hindrance |

| Non-Planar | The vinyl group is twisted out of the plane of the phenyl ring. | Higher energy due to loss of π-conjugation. | Torsional Strain |

Computational and Theoretical Studies on E 1 2 Bromovinyl 4 Methoxybenzene

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for predicting a wide range of molecular properties with a good balance between accuracy and computational cost. For a molecule such as (E)-1-(2-Bromovinyl)-4-methoxybenzene, DFT can be employed to calculate its optimized geometry, vibrational frequencies, and various electronic properties.

The electronic structure of a molecule governs its chemical behavior. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A small gap suggests that the molecule can be easily excited and is generally associated with higher chemical reactivity and lower kinetic stability. schrodinger.com Conversely, a large HOMO-LUMO gap indicates high stability. This energy gap can be calculated using DFT methods and often correlates with the outcomes of UV-Vis spectroscopy. schrodinger.com

To illustrate the concept, the following table presents theoretical HOMO-LUMO data for related aromatic compounds. These values are typically calculated using DFT methods like B3LYP with a specific basis set (e.g., 6-31G*).

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene (B151609) | -6.75 | -1.15 | 5.60 |

| Methoxybenzene | -5.98 | -0.76 | 5.22 |

| Bromobenzene | -6.69 | -1.32 | 5.37 |

| Note: These values are illustrative and depend heavily on the computational method and basis set used. The data is for analogous compounds to demonstrate the principles, not for this compound. |

DFT calculations are instrumental in mapping out potential energy surfaces for chemical reactions. This allows for the elucidation of reaction mechanisms by identifying stable intermediates and, crucially, the transition states that connect them. A transition state is a high-energy configuration along the reaction coordinate that represents the energy barrier that must be overcome for a reaction to proceed.

For this compound, potential reactions could include nucleophilic substitution at the vinyl bromide, electrophilic addition to the double bond, or reactions involving the aromatic ring. DFT can model these processes, providing the geometries and energies of reactants, products, intermediates, and transition states.

For example, in a hypothetical nucleophilic substitution reaction, DFT could be used to:

Optimize the geometries of the reactants (this compound and a nucleophile).

Locate the transition state structure for the substitution.

Calculate the activation energy (the energy difference between the reactants and the transition state).

Optimize the geometry of the products.

This information is vital for understanding reaction kinetics and predicting which reaction pathways are most favorable.

| Reaction Step | Description | Typical Computational Output |

| Reactants | Starting materials, e.g., this compound and a reactant. | Optimized 3D coordinates, electronic energy. |

| Transition State | The highest energy point on the lowest energy path between reactant and product. | Optimized 3D coordinates, a single imaginary vibrational frequency, activation energy. |

| Product | The final chemical species formed in the reaction. | Optimized 3D coordinates, electronic energy, reaction energy. |

| This table describes the general outputs from DFT calculations for reaction pathways. |

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of the dynamic behavior of molecules. biorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time. biorxiv.org

For this compound, MD simulations can reveal:

Conformational Flexibility: The molecule has rotational freedom around the C-C single bonds (e.g., between the vinyl group and the benzene ring, and the C-O bond of the methoxy (B1213986) group). MD simulations can explore the different conformations accessible to the molecule at a given temperature and determine their relative populations.

Intermolecular Interactions: In a condensed phase (liquid or solid), MD simulations can model how multiple molecules of this compound interact with each other or with solvent molecules. These simulations can calculate properties like the radial distribution function, which describes the probability of finding another molecule at a certain distance, providing insight into the local structure. These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. nih.gov

Prediction of Reactivity and Selectivity Trends in Catalytic Systems

Computational chemistry is a powerful tool for predicting how a molecule like this compound might behave in a catalytic reaction, such as a cross-coupling reaction. The vinyl bromide moiety makes it a suitable substrate for reactions like the Heck, Suzuki, or Stille couplings, which are fundamental in organic synthesis.

Theoretical methods can predict reactivity and selectivity (chemo-, regio-, and stereoselectivity) by modeling the entire catalytic cycle. By calculating the energies of all intermediates and transition states, chemists can identify the rate-determining step and the pathways leading to different products.

For instance, in a Heck reaction involving this compound and an alkene, computational studies could address:

Reactivity: By comparing the activation energy for the oxidative addition of the C-Br bond to a palladium(0) catalyst with that of other aryl or vinyl halides.

Regioselectivity: By calculating the energy barriers for the insertion of the alkene into the Pd-C bond at its two different ends.

Stereoselectivity: By analyzing the transition states leading to different stereoisomeric products to predict which one is favored.

The electronic properties calculated by DFT, such as the charge distribution and the nature of the frontier orbitals, are key inputs for these predictions. The electron-donating methoxy group would likely influence the electron density at the vinyl bromide, affecting its reactivity in oxidative addition steps.

Advanced Spectroscopic and Analytical Methodologies in Research on E 1 2 Bromovinyl 4 Methoxybenzene

High-Resolution Spectroscopic Techniques for Mechanistic Insights (e.g., Dynamic-NMR, advanced NMR for transient species)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For (E)-1-(2-bromovinyl)-4-methoxybenzene, standard 1H and 13C NMR would confirm the connectivity of atoms, the trans configuration of the vinyl protons (indicated by a large coupling constant, typically >12 Hz), and the substitution pattern on the aromatic ring.

Dynamic NMR (D-NMR) techniques could be employed to study conformational dynamics, such as restricted rotation around single bonds, if such processes were to occur at a rate accessible to the NMR timescale (approximately 10⁻¹ to 10³ s⁻¹). nih.gov For a molecule like this compound, D-NMR could potentially probe the rotational barrier around the C-C single bond connecting the vinyl group to the benzene (B151609) ring. By monitoring changes in the NMR lineshape at different temperatures, the activation energy for such rotational processes can be determined. nih.gov While specific D-NMR studies on this exact compound are not readily found in the literature, the principles of the technique are widely applied for conformational analysis of similar small molecules and polymers. kpi.uanih.gov

Advanced NMR techniques are crucial for detecting and characterizing transient species, which are short-lived intermediates in a chemical reaction. nih.govnickanthis.com The study of photocatalyzed reactions involving vinyl halides has shown the formation of transient vinyl radicals, radical cations, or diradicals. nih.gov Techniques such as hyperpolarized NMR have demonstrated the ability to detect elusive reaction intermediates at natural isotopic abundance, which would otherwise be present at concentrations too low for conventional NMR detection. rsc.org For instance, in a potential photo-induced reaction of this compound, advanced NMR methods could be used to identify and characterize transient intermediates, providing critical mechanistic insights. nih.gov

| NMR Technique | Application for this compound | Potential Insights |

| 1H & 13C NMR | Structural Elucidation | Confirmation of constitution, stereochemistry of the double bond. |

| Dynamic NMR (D-NMR) | Conformational Analysis | Determination of rotational barriers (e.g., around the aryl-vinyl bond). |

| Advanced NMR (e.g., Hyperpolarized NMR, Saturation Transfer) | Mechanistic Studies of Reactions | Detection and characterization of transient intermediates (radicals, cations). nih.govnih.govrsc.org |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment (e.g., SFC, Chiral HPLC)

Chiral chromatography, including techniques like Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the gold standard for separating enantiomers and diastereomers and assessing the stereochemical purity of chiral compounds. nih.gov These methods rely on the differential interaction of stereoisomers with a chiral selector, which can be a protein, polysaccharide, cyclodextrin, or a synthetic chiral molecule immobilized on the stationary phase. nih.govrsc.org

However, the molecule this compound is achiral. It does not possess any stereocenters (chiral carbons) and does not exhibit enantiomerism or diastereomerism. The "E" in its name refers to the entgegen configuration of the substituents on the double bond, which is a form of geometric isomerism, not stereoisomerism that gives rise to chirality. Therefore, the use of chiral chromatography for the purpose of assessing enantiomeric or diastereomeric purity is not applicable to this specific compound.

Should a derivative of this compound be synthesized that introduces a chiral center, for example, through a reaction at the double bond that creates a new stereocenter, then chiral HPLC or SFC would become essential tools for separating the resulting enantiomers and determining the enantiomeric excess (ee) of the product.

Electrochemical Methods for Redox Behavior Analysis (e.g., Cyclic Voltammetry, ESR Spectroscopy)

Electrochemical techniques provide valuable information about the oxidation and reduction potentials of a molecule, which is crucial for understanding its electronic properties and reactivity, particularly in redox reactions.

Cyclic Voltammetry (CV) is a primary tool for investigating the redox behavior of electroactive species. acs.org For this compound, CV can be used to determine the potentials at which the molecule is oxidized and reduced. Based on its structure, two main redox processes can be anticipated:

Oxidation: The methoxy-substituted styrene (B11656) moiety can be oxidized. The electron-donating methoxy (B1213986) group would likely make the oxidation of the vinyl group and the aromatic ring more facile compared to unsubstituted styrene. Electrochemical studies on styrenes have shown that they can undergo various oxidative transformations. rsc.orgacs.org

Reduction: The vinyl bromide group can be reduced. The electrochemical reduction of vinyl bromides typically involves the cleavage of the carbon-bromine bond. acs.org

| Compound/Functional Group | Electrochemical Process | Typical Potential Range (vs. reference electrode) |

| Styrene derivatives | Oxidation | Anodic potentials, dependent on substituents and solvent. acs.orgacs.org |

| Vinyl bromides | Reduction | Cathodic potentials, leading to C-Br bond cleavage. acs.org |

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals. nih.gov If this compound is involved in a reaction that generates radical intermediates, such as through photo-induced electron transfer or electrochemical oxidation/reduction, ESR spectroscopy would be an indispensable tool for their detection and characterization. nih.gov The hyperfine coupling patterns in the ESR spectrum can provide information about the structure of the radical and the distribution of the unpaired electron density.

UV/Vis and Fluorescence Spectroscopy for Photo-induced Processes

UV/Vis Spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the ultraviolet region. The spectrum would likely show absorptions corresponding to π-π* transitions of the conjugated system, which includes the methoxy-substituted benzene ring and the vinyl group. The presence of the methoxy group (an auxochrome) and the vinyl bromide substituent will influence the position and intensity of these absorption bands compared to benzene or styrene. acs.org

Fluorescence Spectroscopy measures the emission of light from a molecule after it has been excited by absorbing UV or visible light. Many aromatic compounds are fluorescent. The fluorescence properties of this compound, including its emission spectrum and quantum yield, would be sensitive to its molecular structure and environment.

Both UV/Vis and fluorescence spectroscopy are essential for studying photo-induced processes . The absorption of UV light by this compound can lead to the formation of an excited state, which can then undergo various photochemical reactions. Given that vinyl halides can be activated by visible light to generate reactive intermediates, these spectroscopic techniques would be crucial for monitoring the progress of such reactions and for elucidating the underlying mechanisms. nih.gov For example, changes in the UV/Vis absorption or fluorescence emission over time can be used to follow the consumption of the starting material and the formation of products. Transient absorption spectroscopy, a time-resolved technique, could be used to detect and study the excited states and any short-lived intermediates formed upon photo-excitation.

| Spectroscopic Technique | Application for this compound | Information Obtained |

| UV/Vis Spectroscopy | Electronic structure characterization, monitoring photochemical reactions. | Wavelengths of maximum absorption (λmax), information on electronic transitions. acs.org |

| Fluorescence Spectroscopy | Study of excited state properties. | Emission spectrum, fluorescence quantum yield, excited state lifetime. |

| Transient Absorption Spectroscopy | Mechanistic studies of photo-induced processes. | Detection and characterization of transient excited states and intermediates. |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Enhanced Efficiency and Stereoselectivity

The future development of synthetic methodologies involving "(E)-1-(2-Bromovinyl)-4-methoxybenzene" will heavily rely on the creation of novel catalytic systems. Research is anticipated to move beyond traditional palladium catalysts, exploring the use of earth-abundant and less toxic metals. These new systems will be designed to enhance reaction efficiency, allowing for lower catalyst loadings, milder reaction conditions, and reduced energy consumption.

A primary objective is to achieve superior stereoselectivity in cross-coupling and other reactions. The design of sophisticated ligands that can precisely control the stereochemical outcome of reactions is a critical area of investigation. By fine-tuning the electronic and steric properties of these ligands, chemists can direct the formation of specific isomers, which is crucial for applications in pharmaceuticals and materials science where specific stereochemistry dictates function. For instance, developing catalytic systems that maintain the (E)-geometry of the double bond or control the stereochemistry at new chiral centers during subsequent transformations is a significant goal.

Exploration of New Reaction Classes and Transformative Applications

While "this compound" is a known precursor in established reactions, significant opportunities lie in exploring its utility in new reaction classes. A promising frontier is its application in multi-component reactions (MCRs). MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. rsc.org Integrating this bromovinyl compound into novel MCRs could provide rapid access to diverse libraries of heterocyclic compounds, which are prevalent in biologically active molecules. rsc.org

Furthermore, the unique electronic properties of the methoxybenzene ring and the reactivity of the bromovinyl group make it an ideal candidate for photoredox and electrochemical catalysis. rsc.org These green chemistry approaches utilize light or electricity to drive chemical reactions, often under very mild conditions. Exploring the reactivity of "this compound" under such conditions could unlock new synthetic pathways and allow for transformations that are difficult to achieve with traditional thermal methods. The resulting products could find transformative applications as building blocks for antiviral agents or other complex molecular structures. nih.govresearchgate.net

Implementation of Sustainable and Green Chemistry Approaches in its Synthesis and Reactions

Future research will increasingly prioritize the incorporation of green chemistry principles into the synthesis and subsequent reactions of "this compound". wisdomlib.org The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. iipseries.orgpharmacyjournal.org

Key strategies include the use of greener solvents, such as water, bio-based solvents, or supercritical fluids, to replace traditional volatile organic compounds. jddhs.com There is also a strong emphasis on developing solvent-free reaction conditions, for example, using mechanochemical methods like grinding or ball-milling. mdpi.com The efficiency of synthetic routes will be critically evaluated using metrics like E-factor (environmental factor) and atom economy, which quantify the amount of waste generated per unit of product. iipseries.orgsemanticscholar.org The development of recyclable catalysts, particularly heterogeneous catalysts, is another cornerstone of this approach, as it simplifies product purification and reduces waste streams. mdpi.com

| Green Chemistry Principle | Application in Synthesis/Reactions | Potential Benefit |

|---|---|---|

| Waste Prevention | Employing high-yield reactions and atom-economical transformations (e.g., MCRs). rsc.org | Reduces the generation of byproducts and purification waste. |

| Safer Solvents | Replacing hazardous organic solvents with water, ionic liquids, or bio-solvents. jddhs.com | Minimizes environmental pollution and enhances worker safety. jddhs.com |

| Energy Efficiency | Utilizing microwave-assisted synthesis or ambient temperature reactions. mdpi.com | Lowers energy consumption and associated costs. pharmacyjournal.org |

| Catalysis | Developing highly active and recyclable catalysts (e.g., heterogeneous or biocatalysts). mdpi.com | Improves reaction rates, selectivity, and reduces waste from stoichiometric reagents. |

Design and Synthesis of Complex Molecular Architectures with Precise Stereochemical Control

The structural features of "this compound" make it an excellent starting point for the synthesis of complex molecular architectures with well-defined three-dimensional structures. researchgate.net Future work will focus on leveraging this building block to construct intricate molecules such as natural products, bioactive compounds, and advanced materials.

A major challenge and area of focus will be achieving precise stereochemical control during these syntheses. researchgate.net This involves developing methods that not only control the geometry of the double bond but also dictate the stereochemistry of newly formed chiral centers. The synthesis of complex antiviral nucleoside analogues, where specific stereoisomers are required for biological activity, exemplifies the importance of such control. nih.gov By employing advanced catalytic methods and chiral auxiliaries, researchers aim to develop enantioselective and diastereoselective reactions that use "this compound" to produce single, desired stereoisomers of complex target molecules, avoiding the need for difficult and costly chiral separations. nih.gov

Deeper Mechanistic Understanding Through Advanced Computational and Experimental Synergies

To accelerate the development of new catalysts and reactions, a deeper mechanistic understanding of the transformations involving "this compound" is essential. Future research will increasingly rely on a synergistic approach that combines advanced computational modeling with sophisticated experimental techniques.

In silico studies, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways, predict transition state energies, and elucidate the role of catalysts and ligands. dovepress.com This computational insight can help rationalize experimental observations and guide the design of new, more effective catalytic systems. These theoretical predictions can then be validated through experimental methods, including kinetic studies, isotopic labeling experiments, and advanced spectroscopic analysis of reaction intermediates. This integrated approach will provide a detailed, molecular-level picture of reaction mechanisms, enabling the rational optimization of reaction conditions for improved yield, selectivity, and efficiency.

Q & A

Q. What are the common synthetic routes for preparing (E)-1-(2-Bromovinyl)-4-methoxybenzene, and how can stereochemical control be achieved?

The synthesis typically involves cross-coupling reactions such as the Heck reaction or elimination processes. For example, brominated aromatic precursors (e.g., 4-bromoanisole) can undergo palladium-catalyzed coupling with vinyl bromides to form the (E)-configured double bond. Stereochemical control is achieved by optimizing reaction conditions (e.g., base strength, temperature) to favor trans-addition or elimination pathways .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : To confirm the (E)-configuration via coupling constants (J ≈ 12–16 Hz for trans-vinyl protons) and aromatic substitution patterns .

- X-ray Crystallography : For unambiguous determination of molecular geometry, as demonstrated for structurally related brominated aromatics .

- Chromatography (HPLC/GC) : To assess purity and identify byproducts .

Q. What safety protocols are critical when handling this compound in the laboratory?

Essential precautions include:

- Using PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Working in a fume hood to prevent inhalation of volatile brominated compounds.

- Storing the compound away from heat and ignition sources due to potential flammability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes during derivative synthesis?

Contradictions may arise from variations in catalyst systems (e.g., Pd vs. Cu), solvent polarity, or temperature. Systematic optimization studies, including Design of Experiments (DoE), can identify critical parameters. For example, using polar aprotic solvents (e.g., DMF) may improve coupling efficiency, while lower temperatures reduce side reactions .

Q. How does the bromovinyl group’s electronic nature influence reactivity in cross-coupling reactions?

The electron-withdrawing bromine enhances the electrophilicity of the vinyl group, facilitating nucleophilic attacks in Suzuki or Sonogashira couplings. Computational studies (e.g., DFT calculations) can model charge distribution and predict regioselectivity in reactions with arylboronic acids or terminal alkynes .

Q. In medicinal chemistry, how can structural modifications enhance bioactivity or reduce toxicity?

- Bioactivity : Introducing electron-donating groups (e.g., -NH₂) at the methoxy position may improve binding to biological targets like enzyme active sites .

- Toxicity Reduction : Replacing bromine with less toxic halogens (e.g., fluorine) or incorporating biodegradable moieties (e.g., ester linkages) can mitigate cytotoxicity .

Q. What computational methods predict physicochemical properties or reaction pathways for this compound?

- Molecular Dynamics (MD) Simulations : To study solubility and aggregation behavior in solvents.

- Density Functional Theory (DFT) : To calculate bond dissociation energies (BDEs) for bromine, aiding in mechanistic studies of dehalogenation reactions .

Methodological Considerations

Q. How can researchers optimize reaction conditions for high-yield, gram-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.